molecular formula C14H13NO B1392062 3-(4-Methylbenzoyl)-4-methylpyridine CAS No. 1187171-89-6

3-(4-Methylbenzoyl)-4-methylpyridine

Cat. No. B1392062
M. Wt: 211.26 g/mol
InChI Key: UUVOXOFZNXXEHX-UHFFFAOYSA-N
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Description

The compound “3-(4-Methylbenzoyl)-4-methylpyridine” is a chemical compound with potential applications in various fields. However, it seems there is limited information available specifically for this compound123.



Synthesis Analysis

The synthesis of similar compounds often involves reactions such as Friedel-Crafts acylation, which introduces an acyl group into the aromatic ring with a suitable acylating agent4. Another method involves the reaction of certain compounds with ammonium thiocyanate in dry acetone5. However, specific synthesis methods for “3-(4-Methylbenzoyl)-4-methylpyridine” are not readily available in the searched resources.



Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray diffraction, NMR spectroscopy, and DFT calculations67. However, specific structural analysis data for “3-(4-Methylbenzoyl)-4-methylpyridine” was not found in the searched resources.



Chemical Reactions Analysis

The chemical reactions involving “3-(4-Methylbenzoyl)-4-methylpyridine” are not explicitly mentioned in the searched resources. However, similar compounds have been studied for their reactivity and potential applications in various fields8.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. However, specific physical and chemical properties for “3-(4-Methylbenzoyl)-4-methylpyridine” were not found in the searched resources311.


Scientific Research Applications

  • Hydrogen Bonded Supramolecular Association : Research into the hydrogen-bonded supramolecular associations involving compounds similar to 3-(4-Methylbenzoyl)-4-methylpyridine, such as 2-amino-4-methylpyridinium 4-methylbenzoate, highlights their structural characteristics and the role of noncovalent interactions in crystal packing (Khalib et al., 2014).

  • Formation of Organic Salts : Studies have also been conducted on the formation of organic salts from compounds related to 3-(4-Methylbenzoyl)-4-methylpyridine, demonstrating the process of proton transfer and the development of supramolecular structures (Thanigaimani et al., 2015).

  • Synthesis and Complex Formation : Research into the synthesis of new crown ethers using reactions with compounds similar to 3-(4-Methylbenzoyl)-4-methylpyridine, and their ability to form crystalline complexes, sheds light on the potential applications in molecular design and synthesis (Hayvalı et al., 2003).

  • Structural and Molecular Studies : Further investigations have been made into the molecular structure, X-ray diffractions, and DFT calculations of compounds related to 3-(4-Methylbenzoyl)-4-methylpyridine, providing deeper insights into their electronic and thermodynamic properties (Yılmaz et al., 2020).

  • Crystallographic Redeterminations : There has been interest in redetermining the crystal structure of complexes involving similar compounds to 3-(4-Methylbenzoyl)-4-methylpyridine, which has implications for understanding hydrogen bonding and molecular interactions (Fábry, 2017).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. However, specific safety and hazard information for “3-(4-Methylbenzoyl)-4-methylpyridine” was not found in the searched resources121314.


Future Directions

The future directions for research on “3-(4-Methylbenzoyl)-4-methylpyridine” could involve further exploration of its synthesis, properties, and potential applications. However, specific future directions were not found in the searched resources515.


Please note that the information provided is based on the available resources and may not be fully comprehensive or accurate. For more detailed information, further research and consultation with experts in the field may be required.


properties

IUPAC Name

(4-methylphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-3-5-12(6-4-10)14(16)13-9-15-8-7-11(13)2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVOXOFZNXXEHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylbenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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